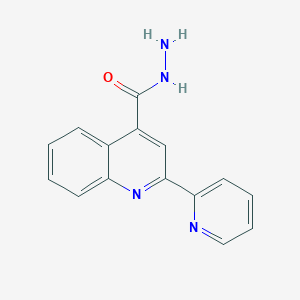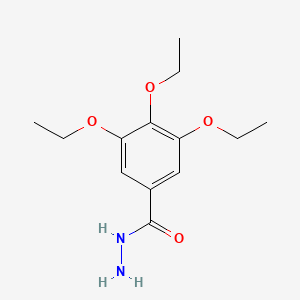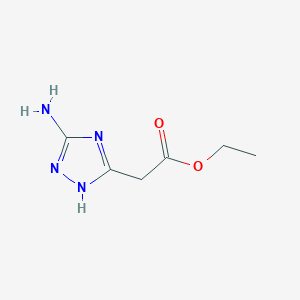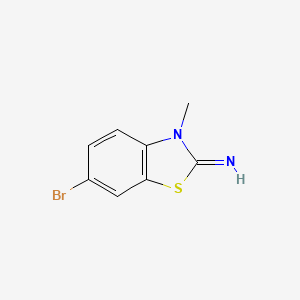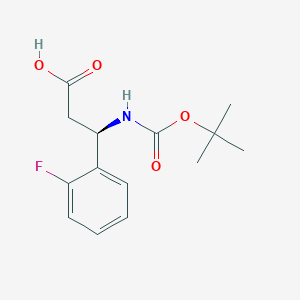
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid” is a chiral molecule that includes a tert-butoxycarbonyl (Boc) protected amino group and a 2-fluorophenyl group attached to a propanoic acid backbone. The presence of the Boc group suggests that this compound could be an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry, where the introduction of chiral centers is crucial for the activity of pharmaceuticals.
Synthesis Analysis
The synthesis of related Boc-protected amino acid derivatives has been reported in the literature. For example, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and low racemization, indicating the potential for efficient synthesis of chiral Boc-protected amino acids . Another study reported the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the biosynthesis of biotin, demonstrating the utility of Boc-protected amino acids in synthesizing biologically relevant compounds .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids is characterized by the presence of a bulky tert-butoxycarbonyl group, which serves to protect the amino functionality during synthetic procedures. The fluorophenyl group in the compound of interest adds an element of aromaticity and could influence the compound's physical properties and reactivity due to the electron-withdrawing nature of the fluorine atom.
Chemical Reactions Analysis
Boc-protected amino acids are versatile intermediates that can undergo various chemical reactions. The Boc group can be removed under acidic conditions, revealing the free amine, which can then be used for further reactions, such as coupling with other amino acids or incorporation into peptides . The presence of the fluorophenyl group could also allow for selective reactions at the aromatic ring, such as halogen-lithium exchange or Suzuki coupling, which could be used to introduce additional substituents or linkers for drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids like “(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid” are influenced by both the protecting group and the side chain substituents. The Boc group increases the steric bulk and hydrophobicity of the molecule, which can affect solubility and crystallinity. The fluorine atom contributes to the acidity of the adjacent propanoic acid moiety and can affect the compound's overall dipole moment and hydrogen bonding capacity. These properties are crucial when considering the compound's behavior in organic solvents and its potential interactions with biological targets.
Scientific Research Applications
1. Metabolism and Biomonitoring
Studies have explored the metabolism and presence of related compounds in human populations. For example, Murawski et al. (2020) researched the metabolites of lysmeral, a synthetic fragrance used in various consumer products. They analyzed urine samples from children and adolescents in Germany, identifying several metabolites and their concentrations, providing a basis for exposure reduction proposals and developing reference values for urinary metabolite concentrations in this demographic (Murawski et al., 2020).
2. Diagnostic and Therapeutic Applications
There's research on compounds structurally related to (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid in medical diagnostics and therapy. For instance, the study by Woldu et al. (2020) explored the performance characteristics of 18F-fluciclovine PET/CT in detecting residual non-seminomatous germ cell tumor prior to retroperitoneal lymph node dissection, highlighting the potential of related compounds in medical imaging and diagnostics (Woldu et al., 2020).
3. Environmental and Health Impact Studies
Research has also focused on the environmental presence and potential health impacts of structurally related compounds. For example, Fromme et al. (2017) examined the body burden of different perfluorinated substances, including ADONA, in adult populations exposed via drinking water. The study quantified the concentrations of these substances in plasma samples, providing essential insights into their environmental presence and potential health impacts (Fromme et al., 2017).
properties
IUPAC Name |
(3R)-3-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWRQSGZCKYLML-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375866 |
Source


|
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid | |
CAS RN |
500789-03-7 |
Source


|
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)
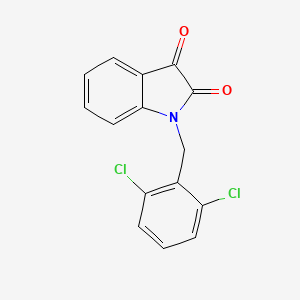
![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)

